Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrrole-2-carboxylic acid
Reduction: Reduction of the ester group to an alcohol
Substitution: Halogenation or nitration at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific structural features, such as the combination of a pyrrole ring with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound may lead to new discoveries and applications, further enhancing its importance in various fields.
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |
InChI Key |
JKQKWENQHUDLIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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